molecular formula C19H27NO4S B2537788 3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine CAS No. 1796970-33-6

3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine

Cat. No.: B2537788
CAS No.: 1796970-33-6
M. Wt: 365.49
InChI Key: CLOPTBHCHJRFJN-UHFFFAOYSA-N
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Description

“(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C19H27NO4S. It has an average mass of 365.487 Da and a monoisotopic mass of 365.166077 Da . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications.


Molecular Structure Analysis

The molecular structure of this compound consists of an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group and a tetrahydro-2H-pyran-4-yl group . The isobutylsulfonyl group is attached to the azetidine ring .

Scientific Research Applications

Chemical Inhibitors and Metabolic Studies

Compounds with sulfonyl and azetidinyl groups have been studied for their potential as inhibitors in various biochemical pathways. For instance, sulfonyl-containing compounds have been evaluated as selective inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). These studies indicate that such compounds could be applied in understanding and modulating metabolic pathways in human liver microsomes, providing insights into drug development and safety.

Biopolymer Production and Environmental Applications

Azetidine and related heterocyclic compounds have been explored for their roles in microbial and enzymatic pathways, which could impact biopolymer production. For example, methanotrophic bacteria, which convert methane into biomass and valuable chemicals, produce polyhydroxyalkanoates (PHAs), a type of biopolymer. Studies on these bacteria and the biochemical pathways involved could be relevant for bioengineering and environmental biotechnology applications (Kubaczyński et al., 2019).

Pharmaceutical and Medicinal Chemistry

The phenyltetrahydro-2H-pyran segment of the compound suggests potential for interaction with biological systems, given the bioactivity of related structures. Compounds featuring tetrahydro-2H-pyran rings often exhibit pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this domain focuses on synthesizing and evaluating such compounds for therapeutic applications. For instance, hybrid catalysts have been employed to synthesize pyran-based scaffolds, highlighting the compound's relevance in drug discovery and medicinal chemistry (Parmar et al., 2023).

Analytical Chemistry and Separation Sciences

The structural features of this compound suggest potential applications in analytical chemistry, specifically in the development of novel stationary phases for chromatography or as a model compound for studying retention mechanisms in various chromatographic systems. For example, research on strong cation-exchange materials for the HPLC analysis of basic drugs indicates the importance of structural diversity in developing more selective and efficient analytical methodologies (Flanagan et al., 2001).

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-15(2)14-25(22,23)17-12-20(13-17)18(21)19(8-10-24-11-9-19)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOPTBHCHJRFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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